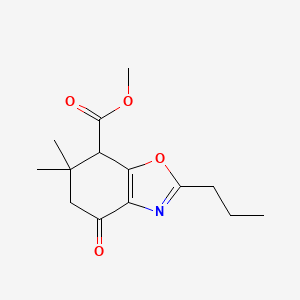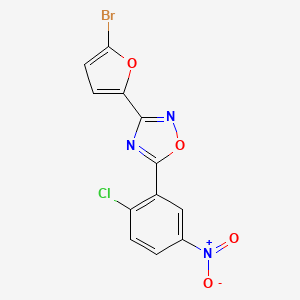![molecular formula C13H7BrCl2N2O3 B4304837 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304837.png)
3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Descripción general
Descripción
3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole, also known as BR-1, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties. BR-1 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been proposed that 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole exerts its biological effects by modulating various signaling pathways. For example, 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been shown to have anti-microbial effects against a wide range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole is its diverse pharmacological properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial effects, making it a promising candidate for the development of new drugs. However, one of the limitations of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole. Another potential direction is the investigation of the mechanism of action of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole. Further studies are needed to fully understand how 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole exerts its biological effects. Additionally, the potential use of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole in combination with other drugs should be explored. Finally, the development of new methods for the administration of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole in vivo should be investigated to overcome its limited solubility in water.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has anti-microbial effects against a wide range of bacteria and fungi. These properties make 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2O3/c14-10-5-4-9(20-10)13-17-11(21-18-13)6-19-8-3-1-2-7(15)12(8)16/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXHFNKOPVTCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=NC(=NO2)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4304754.png)
![6-butyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304759.png)
![5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304770.png)
![5-(3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304772.png)
![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![5-(4-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304796.png)
![5-[(4-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304802.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304811.png)

amino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4304815.png)

![5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304839.png)
![5-[(2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304846.png)
![5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304860.png)